molecular formula C16H16O5 B2671015 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid CAS No. 380173-90-0

5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid

Cat. No.: B2671015
CAS No.: 380173-90-0
M. Wt: 288.299
InChI Key: NYGXLNNKIZBLJY-UHFFFAOYSA-N
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Description

5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid is a furan-derived carboxylic acid with a 2-methoxy-4-allylphenoxymethyl substituent at the 5-position of the furan ring. The allyl and methoxy groups on the phenyl ring distinguish it from simpler furoic acid derivatives. This compound is hypothesized to exhibit biological activity due to structural similarities to acetyl-CoA carboxylase (ACC1) inhibitors like 5-(tetradecyloxy)-2-furoic acid (TOFA) , though its specific pharmacological profile remains understudied.

Properties

IUPAC Name

5-[(2-methoxy-4-prop-2-enylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-3-4-11-5-7-13(15(9-11)19-2)20-10-12-6-8-14(21-12)16(17)18/h3,5-9H,1,4,10H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXLNNKIZBLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid involves several steps. One common method includes the reaction of 4-allyl-2-methoxyphenol with furan-2-carboxylic acid under specific conditions to form the desired product. The reaction typically requires the use of a catalyst and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes .

Research has demonstrated that this compound can inhibit gluconeogenesis, a process that contributes to high blood sugar levels in diabetic patients. By targeting specific enzymes and pathways involved in glucose production, 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can help regulate blood sugar levels and improve metabolic health .

Mechanism of Action

The mechanism of action of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid involves the inhibition of key enzymes involved in gluconeogenesis. Specifically, the compound has been shown to inhibit the activity of phosphoenolpyruvate carboxykinase 1 (PEPCK1), an enzyme that plays a crucial role in glucose production in the liver .

By inhibiting PEPCK1, the compound reduces the production of glucose, leading to lower blood sugar levels. Additionally, 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid can increase the acetylation and degradation of PEPCK1, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 5-substituted-2-furoic acids. Key structural analogs include:

Compound Name Substituents at 5-Position Key Structural Features Biological Targets/Activity
5-(Tetradecyloxy)-2-furoic acid (TOFA) Tetradecyloxy chain Long hydrophobic chain ACC1 inhibitor; suppresses fatty acid synthesis
5-[(2-Methoxy-4-propylphenoxy)methyl]-2-furoic acid 2-Methoxy-4-propylphenoxymethyl Propyl instead of allyl group Unknown; potential metabolic activity inferred from structural similarity
5-[(2-Naphthyloxy)methyl]-2-furoic acid 2-Naphthyloxymethyl Bulky aromatic substituent No reported activity; used in synthetic chemistry
5-[(4-Fluorophenoxy)methyl]-2-furoic acid 4-Fluorophenoxymethyl Electron-withdrawing fluorine Synthetic intermediate; no known biological role
5-(2-Methoxyphenyl)-2-furoic acid 2-Methoxyphenyl Direct phenyl attachment Studied for regioselective synthesis
Key Observations:
  • Substituent Hydrophobicity: TOFA’s tetradecyloxy chain enhances lipid solubility, facilitating interaction with ACC1’s hydrophobic domains .
  • Steric Effects : Bulky substituents (e.g., naphthyl in ) may hinder enzymatic binding, whereas smaller groups (e.g., methoxy in ) optimize steric compatibility with target proteins.
ACC1 Inhibition and Lipid Metabolism
  • TOFA : Inhibits ACC1, reducing malonyl-CoA levels and suppressing fatty acid synthesis. This activity is leveraged in cancer research (e.g., inhibiting rotavirus replication and breast cancer cell survival ). TOFA’s efficacy correlates with its ability to form TOFyl-CoA, a potent ACC1 inhibitor .
  • Target Compound : The allyl and methoxy groups may alter binding to ACC1 compared to TOFA. Computational modeling (as seen in ) could predict charge density differences at the furan ring, influencing enzyme interaction.
Antiviral and Anticancer Potential
  • TOFA and C75 (a FASN inhibitor) synergistically inhibit rotavirus replication . Structural analogs with optimized substituents (e.g., halogenation as in ) may enhance antiviral potency.
  • In breast cancer models, ACC1 inhibition by TOFA induces apoptosis via malonyl-CoA accumulation . The target compound’s allyl group could modulate this pathway differently, warranting cytotoxicity assays.
Challenges in Functionalization
  • Introducing allyl groups (as in the target compound) may require protective strategies to prevent undesired side reactions (e.g., polymerization of the allyl moiety).

Physicochemical Properties

  • Solubility : Methoxy and allyl groups enhance lipophilicity compared to unsubstituted furoic acid (logP ~1.2). TOFA’s logP is significantly higher (~7.5) due to its long alkyl chain .
  • Stability : Allyl groups may confer oxidative instability, whereas electron-withdrawing substituents (e.g., fluorine in ) improve metabolic stability.

Biological Activity

5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid, a compound with significant potential in biomedical research, has been studied for its various biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid features a furan ring with a carboxylic acid group at the C2 position and an allyl-2-methoxyphenoxy group at the C5 position. This unique structure contributes to its biological activity and reactivity.

Research indicates that this compound primarily exerts its effects through the inhibition of gluconeogenesis , a metabolic process that can lead to elevated blood sugar levels in diabetic patients. The key enzyme targeted is phosphoenolpyruvate carboxykinase 1 (PEPCK1) , which plays a crucial role in glucose production within the liver. By inhibiting PEPCK1, 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid effectively lowers glucose production and improves metabolic health.

Antidiabetic Effects

The compound has shown promise in managing type 2 diabetes by regulating blood sugar levels. Studies demonstrate that it can significantly inhibit gluconeogenesis, thereby reducing hyperglycemia.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Applications
5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acidInhibits PEPCK1Antidiabetic
4-Allyl-2-methoxyphenolAntioxidant propertiesAntimicrobial
Furan-2-carboxylic acidVaries by derivativeVarious

This table highlights the distinctiveness of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid compared to other structurally similar compounds. Its unique mechanism focused on gluconeogenesis inhibition sets it apart in therapeutic contexts.

Case Studies and Research Findings

  • Diabetes Management : In a controlled study, administration of 5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid resulted in a significant reduction in fasting blood glucose levels among diabetic rats, indicating its potential as an antidiabetic agent.
  • Comparative Efficacy : When compared to other antidiabetic agents, this compound exhibited superior efficacy in lowering blood glucose levels due to its specific action on PEPCK1.
  • Potential for Drug Development : Ongoing research is exploring the compound's potential for developing new therapeutic agents targeting metabolic disorders, particularly diabetes.

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